molecular formula C8H7IO3 B372992 2-Iodosyl-5-methylbenzoic acid CAS No. 90500-13-3

2-Iodosyl-5-methylbenzoic acid

Cat. No.: B372992
CAS No.: 90500-13-3
M. Wt: 278.04g/mol
InChI Key: HKUFNIJAUHAKKB-UHFFFAOYSA-N
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Description

2-Iodosyl-5-methylbenzoic acid represents a specialized organoiodine compound of significant interest in advanced oxidation chemistry and organic synthesis research. As a high-valent iodine species, its reactivity is characterized by the hypervalent iodine center, which can act as a potent oxidant. Scientific studies, including X-ray crystallographic analysis, have confirmed that anions derived from 2-iodosylbenzoic acids adopt a characteristic bicyclic structure in the solid state, and basicity considerations indicate this cyclic structure is maintained in solution . This unique structural feature is a critical focus for researchers investigating the mechanisms of oxidation reactions and the design of novel catalytic cycles. The primary research value of this compound lies in its application as a reagent or catalyst in selective oxidative transformations. It serves as a valuable precursor for the synthesis of other high-valent iodine reagents, including iodonyl and iodoxy derivatives . Researchers utilize this compound to explore sustainable and selective oxidation methods, potentially serving as an alternative to heavy metal oxidants. Handling requires careful consideration of its sensitivity to light and atmosphere to maintain stability and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-iodosyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-5-2-3-7(9-12)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFNIJAUHAKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodosyl 5 Methylbenzoic Acid and Its Precursors

Chemical Derivatization Strategies of 2-Iodosyl-5-methylbenzoic Acid Scaffolds

The this compound scaffold possesses two primary sites for chemical modification: the carboxylic acid moiety and the aromatic ring with its functional groups.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group on the this compound scaffold is readily derivatized to form esters and amides. This type of functionalization is common for aromatic carboxylic acids and expands the utility of the compound.

Esterification: The conversion to an ester, such as methyl 2-iodo-5-methylbenzoate, can be achieved through standard esterification protocols. While specific conditions for the iodosyl (B1239551) version are not detailed in the provided results, the precursor 2-iodo-5-methylbenzoic acid can be esterified, and this reactivity is expected to be retained. For example, methyl 2-iodo-5-methylbenzoate is a known derivative.

Amidation: The synthesis of amides from the carboxylic acid group is also a well-established transformation. For the precursor 2-iodo-5-methylbenzoic acid, amidation can be performed in a two-step process. First, the carboxylic acid is activated, for instance, by converting it to an acyl chloride using thionyl chloride. chemicalbook.com The resulting reactive intermediate is then treated with an amine, such as isopropylamine, in the presence of a base like triethylamine, to yield the corresponding amide, in this case, 2-iodo-N-isopropyl-5-methylbenzamide. chemicalbook.com This reaction proceeds with good yields and demonstrates a key derivatization pathway for this scaffold. chemicalbook.com

Functional Group Transformations on the Aromatic Ring

The aromatic ring of this compound and its iodo-precursor offers several possibilities for functional group transformations.

Reactions involving the Iodine Substituent: The iodine atom itself is a key functional group. In the precursor, 2-iodo-5-methylbenzoic acid, the iodine atom can be replaced via nucleophilic substitution reactions. More significantly, the hypervalent iodosyl group in the target molecule is a powerful oxidizing agent, capable of participating in a wide range of oxidative transformations, such as the oxidation of alcohols. researchgate.netacs.org This reactivity is a primary functional role of the iodosyl group on the aromatic ring. vulcanchem.com The development of modified IBX reagents, which are structurally related to 2-iodosylbenzoic acids, aims to improve solubility and enhance reactivity for use as organocatalysts in various oxidative processes. researchgate.net

Reactions involving other Ring Substituents: The methyl group on the aromatic ring can also be a site for transformation. For instance, it can be oxidized to a carboxylic acid or other oxidized derivatives under appropriate conditions. Furthermore, the electronic nature of the substituents on the ring directs the position of further electrophilic substitution reactions, such as nitration. The interplay between the electron-withdrawing iodine group and the electron-donating methyl group influences the regioselectivity of such reactions.

Structural Characterization and Conformational Analysis of 2 Iodosyl 5 Methylbenzoic Acid

X-ray Crystallographic Investigations of the Solid State

X-ray crystallography provides the most unambiguous data regarding the three-dimensional arrangement of atoms in the solid state. For 2-iodosyl-5-methylbenzoic acid, these studies have revealed a complex and fascinating architecture that deviates significantly from a simple, linear iodosyl (B1239551) group (-I=O) attached to the benzene (B151609) ring.

Analysis of Intramolecular I⋯O Interactions and Pertinent Bond Lengths

The cyclic structure of this compound is defined by a key intramolecular interaction between the iodine atom and one of the oxygen atoms of the carboxyl group. This bond is a classic example of a hypervalent bond, being significantly longer and weaker than a standard covalent bond. umn.edu

In the crystal structure of the this compound hydrate (B1144303) ethanolate, two distinct I-O bond lengths within the five-membered ring have been identified. researchgate.net One I-O bond, which can be considered part of the iodosyl functionality, has a length of 1.939 Å. researchgate.net The other, which closes the ring with the carboxyl group, is a longer, dative-type bond with a length of 2.347 Å. researchgate.net The C-O bond lengths within the carboxyl group are also informative; the C=O double bond is measured at 1.236 Å, while the C-O single bond is 1.282 Å. researchgate.net These distances confirm the cyclic benziodoxole structure rather than an open-chain conformation.

Table 1: Selected Intramolecular Bond Lengths for this compound Hydrate Ethanolate researchgate.net
BondBond Length (Å)
I—O (ring)2.347
I=O (exocyclic)1.939
C=O1.236
C—O (ring)1.282

Comparative Crystallography with Unsubstituted and Substituted Iodosyl/Iodylbenzoic Acids

Comparing the crystal structure of this compound with its parent compound, 2-iodosylbenzoic acid, and other substituted derivatives provides insight into the effects of substituents on the molecular architecture. The fundamental cyclic structure is maintained across this class of compounds. researchgate.netmdpi.com

For instance, the crystal structure of sodium 2-iodosyl-4-nitrobenzoate tetrahydrate also shows a cyclic, or more accurately, a bicyclic structure for the anion. researchgate.net The I-O bond lengths in this nitro-substituted analog are 1.890 Å and 2.077 Å. researchgate.net Similarly, the related pentavalent iodine compound, 2-iodyl-5-methylbenzoic acid, has also been analyzed and is confirmed to possess a cyclic structure in the solid state. researchgate.net The consistency of this structural motif across different substitution patterns underscores its inherent stability.

Spectroscopic Studies for Solution-Phase Conformational Insights

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) are vital for probing the structure and behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental ¹H and ¹³C NMR spectra specifically for this compound are not extensively reported in the surveyed scientific literature. However, the principles of NMR allow for predictions of its spectral characteristics. The highly electron-withdrawing nature of the hypervalent iodosyl group is expected to have a significant deshielding effect on the nearby aromatic protons and carbons. wiley.com

In ¹H NMR, the aromatic protons would likely appear at downfield chemical shifts compared to its precursor, 2-iodo-5-methylbenzoic acid. In ¹³C NMR, the most affected carbon would be the ipso-carbon directly attached to the iodine atom, which typically shows a characteristic chemical shift that confirms the hypervalent state of the iodine. researchgate.net For example, ¹³C NMR data for various substituted 1-hydroxy-1λ³-benzo[d] wiley.comchemicalbook.comiodaoxol-3(1H)-ones (the cyclic form of 2-iodosylbenzoic acids) show the ipso-carbon (C-2) resonating in the range of 120-122 ppm. mdpi.com The methyl group (CH₃) would be expected to appear in the typical alkyl region, and the carboxyl carbon would be observed far downfield.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Specific, fully assigned experimental IR spectra for this compound are not detailed in the available literature. Nevertheless, based on its confirmed cyclic tautomeric structure (1-hydroxy-1,2-benziodoxol-3(1H)-one), key vibrational modes can be anticipated.

The IR spectrum would be characterized by the presence of a broad O-H stretching vibration, likely in the 3300 to 2500 cm⁻¹ region, which is characteristic of hydrogen-bonded hydroxyl groups. mdpi.com Crucially, two distinct carbonyl stretching bands (C=O) would be expected due to the cyclic structure, typically appearing in the 1620-1550 cm⁻¹ range. mdpi.com For comparison, the IR spectrum of the unsubstituted 1-hydroxy-1λ³-benzo[d] wiley.comchemicalbook.comiodaoxol-3(1H)-one shows a broad OH peak around 2936 cm⁻¹ and carbonyl peaks at 1616 cm⁻¹ and 1566 cm⁻¹. mdpi.com The presence and position of these bands would serve as definitive proof of the cyclic benziodoxole structure over the open-chain iodosyl form in a given sample.

Theoretical and Computational Studies on Molecular Geometry and Electronic Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of hypervalent iodine compounds. These studies provide insights into charge distribution, molecular orbital energies, and reaction mechanisms that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and reactivity of molecules like this compound. By calculating the electron density distribution, DFT can identify centers of electrophilicity and nucleophilicity, offering predictions about the compound's chemical behavior.

Theoretical studies on related iodobenzoic acids have demonstrated that the anodic oxidation of the iodine(I) atom in 2-iodobenzoic acid to the iodine(III) state (the iodosyl group) significantly alters the electronic landscape of the molecule. scilit.comresearchgate.net DFT calculations revealed that this oxidation leads to a decreased electron density at the iodine atom, rendering it substantially more electrophilic. scilit.com This heightened electrophilicity at the iodine(III) center is a hallmark of iodosylarenes and is the primary determinant of their reactivity as oxidizing agents. The calculations help to rationalize the reaction pathways for oxidations mediated by these reagents. For instance, computational models have been developed for the oxidation of alcohols by the related 2-iodoxybenzoic acid (IBX), highlighting the importance of a "hypervalent twist" motion that is influenced by steric and electronic factors. wikipedia.orgnih.gov

While extensive DFT studies have been conducted on parent compounds like 2-iodobenzoic acid and its highly oxidized derivative IBX, specific charge distribution data for this compound are not prominently available in the reviewed scientific literature. However, based on the established principles from related molecules, it can be confidently inferred that the iodine atom in this compound carries a significant partial positive charge, making it the primary site for nucleophilic attack and the center of its oxidizing capability.

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter that profoundly influences the structure of this compound in solution. Upon deprotonation, the resulting carboxylate anion undergoes a facile and highly favorable intramolecular cyclization.

This process involves the nucleophilic attack of the newly formed carboxylate anion onto the proximate and highly electrophilic iodine(III) center of the iodosyl group. The result is the formation of a stable, five-membered cyclic structure known as a 1-hydroxy-1,2-benziodoxol-3(1H)-one derivative. This intramolecular rearrangement is a defining characteristic of 2-iodosylbenzoic acids.

While the specific pKa for this compound is not documented in the searched literature, the values for related compounds provide a strong basis for understanding its behavior. The precursor, 2-iodobenzoic acid, has a pKa of approximately 2.85, indicating it is a relatively strong acid. chemicalbook.comchemicalbook.com The related pentavalent iodine compound, 2-iodoxybenzoic acid (IBX), is even more acidic, with a pKa of about 2.4 in water. wikipedia.org It is expected that this compound would have a similar pKa value.

Crucially, studies on analogous compounds, such as sodium 2-iodosyl-4-nitrobenzoate, have shown through pKa considerations that the anionic form exists predominantly in the cyclized state in solution. The stability of this cyclic λ³-iodane structure is a key feature of the chemistry of these compounds. Therefore, the pKa is not just an indicator of acidity but also the switch that triggers the transformation from an open-chain structure to a more stable cyclic benziodoxolone anion in solution.

Table 1: pKa Values of Related Benzoic Acid Derivatives

CompoundpKa ValueSolvent
2-Iodobenzoic acid~2.85Water
2-Iodoxybenzoic acid (IBX)~2.4Water
2-Iodoxybenzoic acid (IBX)~6.65DMSO

Mechanistic Insights and Reactivity Profiles of 2 Iodosyl 5 Methylbenzoic Acid Mediated Reactions

Fundamental Principles of Hypervalent Iodine Reactivity

Hypervalent iodine compounds, also known as λ³-iodanes for the iodine(III) state, are characterized by a distorted trigonal bipyramidal geometry. beilstein-journals.org This structure features a 3-center-4-electron (3c-4e) bond, which is longer, weaker, and more polarized than a standard covalent bond. beilstein-journals.orgrsc.orgnih.gov These characteristics are fundamental to the reactivity of compounds like 2-iodosyl-5-methylbenzoic acid.

The utility of hypervalent iodine reagents stems from the dual nature of the iodine center. The iodine atom and its associated aryl group function as both an activating group and an exceptionally effective leaving group. princeton.eduacs.org The favorable reduction of the hypervalent iodine(III) to the more stable monovalent iodide (ArI) is a significant driving force for reactions. princeton.edu This process, known as reductive elimination, facilitates the transfer of ligands from the iodine to a substrate. acs.orgrsc.org

The leaving group ability of the iodoarene moiety is remarkable; the phenyliodo group has been estimated to be approximately 10⁶ times better as a leaving group than the triflate anion, earning it the designation of a "hypernucleofuge" or "super leaving group". princeton.edursc.orgacs.org This exceptional leaving group potential is central to the diverse transformations mediated by these reagents, including their use as versatile arylating agents in coupling reactions. rsc.org

The 3-center-4-electron bond in hypervalent iodine compounds renders the iodine atom highly electrophilic and thus susceptible to attack by nucleophiles. princeton.edusemanticscholar.orgdigitellinc.com This electrophilicity is a cornerstone of their chemical behavior, allowing them to activate substrates for subsequent reactions. rsc.orgcymitquimica.com The structure of λ³-iodanes typically places the most electronegative ligands in the apical positions of a trigonal bipyramidal geometry, with an aryl group and two lone pairs of electrons in the equatorial positions. beilstein-journals.org This arrangement creates a highly polarized L-I-L bond, making the iodine center a target for nucleophilic addition, which is often the initial step in the reaction mechanism. rsc.orgsemanticscholar.org This property allows hypervalent iodine reagents to serve as effective oxidants and group transfer agents, making them attractive, less toxic alternatives to heavy-metal oxidants. rsc.orgbeilstein-journals.org

Role of the Iodine Atom as an Activating Group and Leaving Group

Intramolecular Assistance and Ligand Effects in Reactivity Modulation

The reactivity of this compound is not solely dictated by the inherent properties of the hypervalent iodine atom. The substituents on the aromatic ring, namely the carboxylic acid and methyl groups, play crucial roles in modulating its reactivity through intramolecular interactions and electronic or steric effects.

The ortho-carboxylic acid group in this compound significantly influences its reactivity, primarily through intramolecular participation. This functionality allows for the formation of a cyclic structure, a benziodoxole, through an intramolecular I-O bond. princeton.eduresearchgate.net This cyclization can enhance the stability of the reagent compared to its acyclic counterparts like iodosylbenzene. acs.org

The carboxylic acid group can act as an internal nucleophile or directing group, influencing the course of a reaction. For instance, in fluorocyclization reactions of unsaturated substrates, the presence of a carboxylic acid has been shown to favor a 5-exo cyclization pathway to form a lactone, whereas a similar unsaturated alcohol favors a 6-endo pathway. nih.gov This demonstrates the powerful directing effect of the carboxyl group, which can pre-organize the substrate for a specific reaction outcome. Furthermore, the carboxylate can act as a ligand that is transferred in certain reactions or can be cleaved via decarboxylation under specific conditions. researchgate.netchemicalbook.com

Table 1: Influence of Ortho-Substituents on Hypervalent Iodine Reagent Reactivity
Reagent TypeKey Structural FeatureImpact on Reactivity/StabilityTypical ApplicationReference
Acyclic (e.g., Iodosylbenzene)Polymeric structure in solid stateLower stability, often requires activationGeneral oxidant princeton.edu
Cyclic (e.g., 2-Iodosylbenzoic acid)Intramolecular I-O bond (Benziodoxole)Enhanced stability, modulated reactivitySelective oxidations (e.g., alcohols) acs.orgcymitquimica.com
Dess-Martin Periodinane (DMP)Cyclic I(V) reagent with acetate (B1210297) ligandsImproved solubility and high selectivityMild oxidation of alcohols to aldehydes/ketones acs.org

The methyl group at the 5-position of the benzene (B151609) ring also modulates the reactivity of the iodine center through a combination of electronic and steric effects.

Influence of the Carboxylic Acid Functionality

Elucidation of Reaction Mechanisms in Catalytic Cycles

While hypervalent iodine reagents are often used in stoichiometric amounts, a significant advancement has been the development of catalytic systems. rsc.org In these systems, this compound is not the starting material but rather the active catalytic species generated in situ from its precursor, 2-iodo-5-methylbenzoic acid. youtube.com

A general catalytic cycle proceeds as follows:

Oxidation: The monovalent iodine precursor, 2-iodo-5-methylbenzoic acid, is oxidized to the active hypervalent iodine(III) or iodine(V) species by a stoichiometric terminal oxidant. Common oxidants for this purpose include Oxone® (potassium peroxymonosulfate) or m-chloroperbenzoic acid (mCPBA). beilstein-journals.orgorganic-chemistry.orgresearchgate.net

Substrate Reaction: The generated hypervalent iodine species (e.g., this compound or 2-iodyl-5-methylbenzoic acid) reacts with the substrate. A classic example is the oxidation of a primary alcohol to an aldehyde. This step typically involves ligand exchange, where the alcohol coordinates to the electrophilic iodine center, followed by reductive elimination, which transfers the oxygen to the substrate and releases the aldehyde. rsc.org

Catalyst Regeneration: Upon reductive elimination, the hypervalent iodine is reduced back to its monovalent state, regenerating the 2-iodo-5-methylbenzoic acid precursor, which can then re-enter the catalytic cycle. researchgate.net

This catalytic approach enhances the atom economy and sustainability of reactions, as the expensive and complex iodoarene is only required in small amounts. acs.org Studies using substituted iodobenzoic acids, such as 3,4,5,6-tetramethyl-2-iodobenzoic acid, as precatalysts have demonstrated the effectiveness of this strategy for transformations like alcohol oxidation. researchgate.net A plausible mechanism for oxidations catalyzed by related 2-iodobenzamides involves the rapid oxidation of the trivalent iodine precursor to a pentavalent iodine species by the co-oxidant, which then acts as the active oxidant in the cycle. beilstein-journals.org

Table 2: Key Steps in a Representative Catalytic Cycle
StepProcessReactantsProductsReference
1Catalyst Activation2-Iodo-5-methylbenzoic acid + Terminal Oxidant (e.g., Oxone®)This compound (Active Catalyst) beilstein-journals.orgresearchgate.net
2Substrate OxidationActive Catalyst + Primary AlcoholAldehyde + Reduced Catalyst Precursor rsc.orgorganic-chemistry.org
3Catalyst RegenerationReduced Catalyst Precursor2-Iodo-5-methylbenzoic acid researchgate.net

Proposed Pathways for Substrate Oxidation and Functionalization

The oxidation of substrates by this compound, like other related λ3-iodanes, is believed to proceed through several potential mechanistic pathways. The specific pathway often depends on the nature of the substrate, the reaction conditions, and the solvent system employed. The primary role of the hypervalent iodine reagent is to act as an electrophile or an oxidant, often involving the transfer of an oxygen atom or facilitating the removal of hydrogen atoms.

Key proposed mechanisms include:

Ligand Exchange and Reductive Elimination: This is one of the most commonly invoked pathways for the oxidation of alcohols and other nucleophilic substrates. The mechanism initiates with a ligand exchange step where the substrate (e.g., an alcohol) displaces a ligand on the iodine(III) center. In the case of this compound, this would involve the formation of an alkoxyiodinane intermediate. This is followed by a rate-determining reductive elimination step, often facilitated by a base, which results in the formation of the oxidized product (e.g., an aldehyde or ketone), the reduced iodoarene (2-iodo-5-methylbenzoic acid), and water. The ortho-carboxylic acid group can play a crucial role in this process, potentially acting as an intramolecular general base catalyst.

Single Electron Transfer (SET): For certain substrates, particularly those that are electron-rich, a single electron transfer mechanism may be operative. epfl.ch In this pathway, the hypervalent iodine compound acts as an electron acceptor, generating a radical cation from the substrate. epfl.ch This highly reactive intermediate can then undergo further transformations, such as deprotonation or rearrangement, to yield the final functionalized product. epfl.ch The feasibility of an SET pathway is influenced by the redox potentials of both the iodine reagent and the substrate.

Concerted Mechanisms: In some reactions, particularly C-H functionalization, a concerted process may occur. For instance, in benzylic oxidations, a concerted metalation-deprotonation mechanism has been proposed for related metal-catalyzed systems, and analogous pathways could be considered for hypervalent iodine reagents where the iodine center directly interacts with the C-H bond. thieme-connect.de

The 5-methyl group on the aromatic ring is an electron-donating group. This substituent is expected to slightly increase the electron density on the benzene ring, which could, in turn, influence the electrophilicity of the iodine center. However, its effect is generally considered modest compared to the dominant role of the ortho-carboxyl and iodosyl (B1239551) groups in directing the reactivity.

Identification and Characterization of Reaction Intermediates

Direct detection and characterization of reaction intermediates in hypervalent iodine-mediated reactions are often challenging due to their transient nature. However, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights into the species involved.

For this compound, the most critical intermediate is the cyclic benziodoxolone structure, which is in equilibrium with the open-chain form. X-ray crystallographic studies on closely related compounds, such as the anions of 2-iodosyl-4-nitrobenzoate and 2-iodyl-5-methylbenzoic acid, have confirmed the existence of these stable, bicyclic structures. researchgate.net These studies show the iodine atom bonded to both the ortho-carbon of the ring and one of the carboxylate oxygens, forming a five-membered ring. researchgate.net This intramolecular coordination significantly stabilizes the hypervalent iodine center.

During substrate oxidation, the formation of iodine(III)-substrate adducts is a key mechanistic step. For alcohol oxidation, this intermediate is an alkoxy-λ3-iodane. While these adducts are typically too unstable for isolation, their existence is inferred from kinetic data and, in some cases, low-temperature NMR spectroscopy.

In reactions involving electron-rich substrates, radical cation intermediates have been proposed based on product analysis and trapping experiments. epfl.ch For example, the formation of rearranged or dimeric products can be indicative of radical or cationic pathways.

Intermediate TypeMethod of Identification/EvidenceKey Structural Features
Benziodoxolone X-ray Crystallography (on related anions), pKa studies researchgate.netCyclic, five-membered ring involving I-C and I-O bonds.
Alkoxy-λ3-iodane Kinetic studies, Low-temperature NMR (for analogous systems)Substrate (alcohol) is directly bonded to the iodine(III) center.
Radical Cation Product analysis (rearrangements), Radical trapping experiments epfl.chSubstrate has lost one electron to the oxidant, bearing a positive charge and an unpaired electron. epfl.ch

Influence of Solvent Systems and Reaction Conditions on Chemical Reactivity

The choice of solvent and reaction conditions exerts a profound influence on the reactivity of this compound and the outcome of the reactions it mediates. These factors can affect the stability of the reagent, the solubility of reactants, the reaction rate, and the selectivity of the transformation.

Solvent Effects:

Polar vs. Nonpolar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through ionic pathways. However, the poor solubility of many hypervalent iodine reagents, including 2-iodosylbenzoic acid derivatives, in nonpolar solvents can be a limitation. researchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used because they effectively solubilize these reagents, although they can sometimes participate in the reaction. In contrast, non-coordinating solvents like dichloromethane (B109758) or acetonitrile (B52724) are frequently employed to minimize solvent interference. umn.edu

Coordinating Solvents: Solvents with coordinating ability (e.g., water, alcohols, pyridine) can ligate to the iodine center, influencing its electrophilicity and reactivity. Water, for instance, can participate in ligand exchange and proton transfer steps. The use of pyridine (B92270) as an additive has been shown to act as a ligand for catalysts in similar systems, affecting Lewis acidity and reaction yields. epfl.ch Ab initio molecular dynamics (AIMD) simulations on related systems have highlighted the critical role of solvent molecules in mediating structural transformations and reaction mechanisms. nih.gov

Reaction Conditions:

Temperature: As with most chemical reactions, temperature affects the rate of oxidation. However, many hypervalent iodine compounds can be thermally unstable, and elevated temperatures can lead to decomposition. researchgate.net Therefore, reactions are often conducted at room temperature or below.

Presence of Acids or Bases: The addition of acids or bases can significantly alter the reaction pathway. Brønsted acids can protonate the iodosyl group, increasing the electrophilicity of the iodine and accelerating the reaction, a strategy used in the alkynylation of less nucleophilic substrates. epfl.ch Conversely, bases are often required to facilitate the deprotonation of the substrate (e.g., an alcohol) in the ligand exchange step or to promote the final reductive elimination.

Catalysts: While this compound is itself a stoichiometric oxidant, its reactivity can be modulated by catalysts. For instance, Lewis acids can coordinate to the iodosyl oxygen, activating the reagent towards nucleophilic attack. epfl.ch

The following table summarizes the general effects of different conditions on reactions mediated by related hypervalent iodine reagents.

ConditionTypical EffectExample/Rationale
Solvent: DMSO Good solubility for reagent, can accelerate oxidation. researchgate.netOften used for oxidations with the related 2-Iodoxybenzoic acid (IBX).
Solvent: CH2Cl2 Inert, non-coordinating solvent.Minimizes solvent participation in the reaction mechanism.
Additive: Water Can act as a ligand and proton shuttle.May facilitate ligand exchange and hydrolysis of intermediates. nih.gov
Additive: Pyridine Can act as a base or a coordinating ligand. epfl.chPromotes deprotonation; can coordinate to catalysts, altering their reactivity. epfl.ch
Additive: TFA (Acid) Increases electrophilicity of iodine. epfl.chProtonates the iodosyl group, activating it for reaction with weak nucleophiles. epfl.ch
Temperature: Elevated Increased reaction rate but potential for reagent decomposition. researchgate.netBalance required between reaction speed and reagent stability.

Catalytic Applications and Synthetic Transformations Utilizing 2 Iodosyl 5 Methylbenzoic Acid

Oxidation Reactions Catalyzed by 2-Iodosyl-5-methylbenzoic Acid Derivatives

Derivatives of this compound are effective catalysts for a range of oxidation reactions. The presence of the methyl group on the benzene (B151609) ring can influence the reactivity and selectivity of the catalyst.

Selective Oxidation of Alcohols to Carbonyl Compounds

The catalytic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Derivatives of 2-iodosylbenzoic acid, such as 2-iodoxybenzoic acid (IBX), have been shown to be highly effective for this purpose. acs.orgorganic-chemistry.org Research has demonstrated that electron-donating groups on the 2-iodoxybenzoic acid (IBX) core, such as a methyl group at the 5-position (5-Me-IBX), enhance the catalytic activity for alcohol oxidation in the presence of Oxone as a co-oxidant. nih.gov These modified IBX catalysts have been found to be superior to the parent IBX under nonaqueous conditions. nih.gov

The catalytic cycle generally involves the in-situ generation of the active pentavalent iodine species from the corresponding iodoso-compound by a co-oxidant like Oxone. This active species then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the trivalent iodine species, which re-enters the catalytic cycle. The use of these catalysts in conjunction with a co-oxidant allows for the use of sub-stoichiometric amounts of the iodine reagent, which is economically and environmentally advantageous. beilstein-journals.org

Studies have shown that various primary and secondary alcohols can be successfully oxidized to their corresponding aldehydes and ketones in good to excellent yields using catalytic amounts of IBX derivatives. nih.govbeilstein-journals.org The reaction conditions are typically mild, often proceeding at room temperature. beilstein-journals.org

Table 1: Examples of Alcohol Oxidation Catalyzed by IBX Derivatives

Substrate Catalyst Co-oxidant Solvent Product Yield (%)
Benzyl alcohol 5-Me-IBX Oxone Nitromethane Benzaldehyde High
2-Octanol 5-Me-IBX Oxone Nitromethane 2-Octanone High
Cinnamyl alcohol 5-Me-IBX Oxone Nitromethane Cinnamaldehyde High

This table is a representation of typical results and specific yields can vary based on detailed experimental conditions. nih.govbeilstein-journals.org

Other Substrate Oxidations (e.g., Sulfides)

The oxidizing power of this compound and its derivatives extends to other functional groups, such as sulfides. Hypervalent iodine reagents are known to oxidize sulfides to sulfoxides, a transformation of significant importance in organic synthesis. While the primary focus of many studies has been on alcohol oxidation, the general reactivity of these reagents suggests their utility in sulfide (B99878) oxidation. The mechanism is believed to involve the nucleophilic attack of the sulfur atom on the iodine(III) center, followed by the transfer of an oxygen atom.

Functionalization Reactions and Carbon-Heteroatom/Carbon-Carbon Bond Formation

Beyond oxidation, this compound derivatives are implicated in reactions that form new carbon-heteroatom and carbon-carbon bonds.

Oxidative Functionalizations

Hypervalent iodine reagents, including derivatives of 2-iodosylbenzoic acid, are known to mediate a variety of oxidative functionalization reactions. These transformations often involve the generation of a highly reactive intermediate that can be trapped by a nucleophile. For instance, the oxidation of a substrate in the presence of a suitable nucleophile can lead to the introduction of that nucleophile into the product. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the general reactivity of hypervalent iodine compounds in this area is well-established. researchgate.net

Potential in Cross-Coupling Methodologies (e.g., Suzuki, Buchwald-Hartwig Reactions)

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are typically catalyzed by transition metals like palladium. snnu.edu.cnorganic-chemistry.org While hypervalent iodine reagents are not direct catalysts in the traditional sense for these reactions, they can play a crucial role as precursors or in related transformations.

For instance, diaryliodonium salts, which can be prepared from iodoarenes, are excellent arylating agents in transition-metal-free coupling reactions. acs.org The synthesis of these salts often involves the oxidation of an aryl iodide. Therefore, 2-iodo-5-methylbenzoic acid could serve as a precursor to a diaryliodonium salt, which could then participate in cross-coupling type reactions. The reactivity of these salts stems from the excellent leaving group ability of the iodoarene moiety. acs.org

While there is no direct evidence in the provided search results of this compound itself being used as a catalyst in Suzuki or Buchwald-Hartwig reactions, its precursor, 2-iodo-5-methylbenzoic acid, is a key starting material for creating reagents that can participate in similar bond-forming reactions. google.com The development of new catalytic systems that unite the reactivity of hypervalent iodine compounds with traditional cross-coupling manifolds is an active area of research. snnu.edu.cn

Cyclization and Rearrangement Reactions Facilitated by this compound

Hypervalent iodine reagents are known to facilitate a variety of cyclization and rearrangement reactions. researchgate.net These transformations often proceed through oxidative pathways, where the iodine reagent promotes the formation of a reactive intermediate that subsequently undergoes cyclization or rearrangement.

For example, oxidative cationic cyclizations can be induced by hypervalent iodine reagents. researchgate.net While specific examples detailing the use of this compound in these reactions are not explicitly provided, the general reactivity profile of this class of compounds suggests its potential in this area. The presence of the carboxylic acid and the hypervalent iodine on the same molecule could lead to interesting intramolecular reactivity.

Rearrangement reactions can also be promoted by these reagents. For instance, the Favorskii rearrangement involves the treatment of α-halogenated ketones with a base, and similar skeletal rearrangements can be induced under various conditions. msu.edu The oxidizing nature of this compound could be harnessed to generate intermediates that are prone to rearrangement.

Advanced Methodological Considerations and Regeneration Strategies

Development of Polymer-Supported 2-Iodosyl-5-methylbenzoic Acid Reagents

A primary strategy to enhance the recyclability of hypervalent iodine reagents is through immobilization on a solid support, a process known as heterogenization. nsf.gov Attaching the active iodine species to a polymer backbone facilitates its separation from the reaction mixture through simple filtration, thereby avoiding tedious chromatographic purification. mdpi.com

For this compound, the carboxylic acid group provides a convenient anchor for attachment to various functionalized polymers. For instance, it can be covalently linked to polystyrene resins that have been modified with hydroxyl or amino groups. The general approach involves:

Functionalization: A polymer, such as poly(styrene-co-allyl alcohol) or aminomethylated polystyrene, is used as the solid support.

Immobilization: The precursor, 2-iodo-5-methylbenzoic acid, is coupled to the polymer support, typically through an ester or amide linkage.

Oxidation: The polymer-bound iodoarene is then oxidized to the active hypervalent iodine(III) (iodosyl) state using a suitable oxidant.

This creates a solid-phase reagent, polymer-supported this compound, which can be employed in various chemical transformations. umn.edu The key advantage of this approach is that after the reaction, the polymer-bound reduced species (the 2-iodo-5-methylbenzoate derivative) can be recovered by filtration, re-oxidized, and reused in subsequent reaction cycles, significantly reducing waste and cost. mdpi.comumn.edu

**6.2. Efficient Regeneration and Recycling of Hypervalent Iodine Catalysts

The development of recyclable hypervalent iodine reagents is defined by the ability to conveniently and efficiently separate the reduced form from the reaction mixture and re-oxidize it to the active state without significant loss of activity. nsf.gov

Following an oxidation reaction where this compound acts as the oxidant, it is reduced to 2-iodo-5-methylbenzoic acid. The presence of the carboxylic acid functional group is highly advantageous for recovery. Unlike simple iodoarenes like iodobenzene, which often require chromatography for separation, 2-iodo-5-methylbenzoic acid can be easily isolated from a neutral reaction mixture by a straightforward acid-base liquid-liquid extraction protocol. nsf.gov

The regeneration of the active iodosyl (B1239551) species is accomplished by re-oxidation of the recovered 2-iodo-5-methylbenzoic acid. A common and environmentally benign method involves using potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant in an aqueous medium. umn.edu The typical procedure involves dissolving the recovered iodoarene in a suitable solvent and treating it with an aqueous solution of Oxone. This reliably converts the iodine(I) species back to the hypervalent iodine(III) state, preparing it for reuse.

Regeneration Step Description Key Reagents/Methods Reference
Recovery Isolation of the reduced species, 2-iodo-5-methylbenzoic acid, from the reaction mixture.Acid-base extraction nsf.gov
Re-oxidation Conversion of the recovered iodine(I) compound back to the active iodine(III) state.Oxone, Peracetic acid umn.edu

Heterogenization is a key strategy for creating truly reusable catalytic systems. nsf.gov Beyond the polymer supports discussed previously, other materials can be employed to immobilize the iodine catalyst. These include inorganic supports like silica, alumina, or zeolites. google.com

The process often involves modifying the surface of the support with functional groups that can form a stable linkage with 2-iodo-5-methylbenzoic acid. Once the iodoarene is anchored, it is oxidized to the active hypervalent state. These solid-supported catalysts offer several benefits:

Ease of Separation: The catalyst is easily removed from the reaction product by filtration. google.com

Enhanced Stability: Immobilization can sometimes increase the thermal stability of the reagent.

Reusability: The recovered solid catalyst can be washed and either directly reused or re-oxidized for multiple cycles, often with minimal loss in catalytic efficiency. google.com

This approach transforms the stoichiometric reagent into a recyclable catalyst, aligning with the principles of green chemistry by minimizing waste and improving process efficiency. researchgate.net

Regeneration Protocols from Reduced Iodine Species

Comparative Analysis with Other Emerging Hypervalent Iodine Reagents (e.g., IBX, DMP)

This compound belongs to the class of iodine(III) (or λ³-iodane) reagents. Its properties and applications are often compared with those of the more powerful and widely used iodine(V) (or λ⁵-iodane) reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). acs.orguniv-amu.fr

2-Iodoxybenzoic acid (IBX) is a highly effective and selective oxidant, particularly for the conversion of alcohols to aldehydes and ketones. frontiersin.org However, its utility is hampered by its insolubility in nearly all common organic solvents except for dimethyl sulfoxide (B87167) (DMSO) and its potential to be explosive under impact or upon heating. univ-amu.frfrontiersin.org

Dess-Martin Periodinane (DMP) is a derivative of IBX that overcomes the solubility issue. umn.edu It is readily soluble in solvents like dichloromethane (B109758) (DCM) and chloroform, allowing for rapid and clean oxidations under mild conditions. organic-chemistry.orgresearchgate.net While highly effective, DMP is moisture-sensitive and more costly to prepare than IBX. researchgate.net

In contrast, This compound , as an I(III) reagent, is generally a milder oxidant than IBX or DMP. Iodosylarenes are often polymeric in nature and share the poor solubility characteristic of IBX. frontiersin.org However, the primary advantage of a reagent like this compound lies not in its oxidative power but in its design for recyclability. The benzoic acid moiety is specifically included to facilitate recovery and regeneration, a feature not inherent to standard IBX or DMP, whose reduced byproduct (2-iodobenzoic acid) requires careful separation. nsf.gov

Table of Comparative Properties

Feature This compound 2-Iodoxybenzoic acid (IBX) Dess-Martin Periodinane (DMP)
Iodine Oxidation State +3 (λ³-iodane) +5 (λ⁵-iodane) +5 (λ⁵-iodane)
Oxidizing Power Mild Strong, highly selective Strong, highly selective
Primary Application General oxidation, designed for recycling Oxidation of alcohols to carbonyls Oxidation of alcohols to carbonyls
Solubility Generally poor in common organic solvents Poor (soluble in DMSO) frontiersin.org Good (soluble in DCM, Chloroform) organic-chemistry.org
Key Advantage Designed for easy recovery and recycling via its carboxyl group nsf.gov High efficiency and selectivity acs.org Excellent solubility and rapid reaction rates researchgate.net

| Key Disadvantage | Milder oxidant, often polymeric | Poor solubility, potentially explosive univ-amu.fr | Moisture sensitive, higher cost |

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-Iodosyl-5-methylbenzoic acid?

Synthesis typically involves iodination of 2-methylbenzoic acid derivatives using iodine and oxidizing agents under controlled conditions. A two-step process may include (1) electrophilic substitution to introduce the iodine moiety and (2) oxidation to form the iodosyl group. Purification often employs crystallization or sublimation to isolate the compound, ensuring high purity (>95%) . Key parameters include reaction temperature (optimized between 50–80°C) and stoichiometric control of oxidizing agents (e.g., acetic anhydride) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and iodosyl O–I–O vibrations) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm and methyl groups at δ 2.5 ppm) .
  • X-ray Crystallography: Confirms molecular geometry and iodine coordination .
  • Elemental Analysis: Validates purity and stoichiometry .

Q. How should this compound be handled to ensure stability?

  • Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption and oxidative degradation .
  • Handling: Use personal protective equipment (PPE) and work in fume hoods due to potential HI release during decomposition. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, solvent) influence the reactivity of this compound?

  • pH: Acidic conditions stabilize the iodosyl group, while alkaline media promote hydrolysis to iodate species. Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics in cross-coupling applications .
  • Temperature: Elevated temperatures (>100°C) accelerate decomposition into CO, CO₂, and HI, necessitating real-time monitoring via gas chromatography (GC) .

Q. What are the decomposition pathways and byproducts of this compound under oxidative stress?

Thermogravimetric analysis (TGA) and GC-MS studies reveal:

  • Primary decomposition at 175–179°C yields CO, CO₂, and HI .
  • Secondary pathways involve radical intermediates, detected via electron paramagnetic resonance (EPR), forming iodinated aromatic byproducts . Mitigation requires inert atmospheres and stabilizers like BHT (butylated hydroxytoluene) .

Q. How can researchers resolve contradictions in reported synthesis yields or stability data?

Contradictions often arise from variations in:

  • Reagent Purity: Trace impurities (e.g., moisture in acetic anhydride) alter reaction efficiency .
  • Analytical Methods: Discrepancies in NMR integration or crystallinity (via PXRD) affect reported purity .
  • Replication: Follow standardized protocols (e.g., Beilstein Journal guidelines) for experimental transparency, including full disclosure of solvent grades and reaction timelines .

Q. What future research directions are critical for advancing applications of this compound?

  • Mechanistic Studies: Elucidate iodine redox behavior via in-situ Raman spectroscopy during catalysis .
  • Ecotoxicology: Address data gaps by assessing aquatic toxicity (e.g., Daphnia magna assays) and biodegradability .
  • Process Optimization: Develop flow chemistry systems to enhance scalability and reduce hazardous waste .

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